3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core substituted with 3,4-dimethoxy groups and a dihydrobenzothiazole ring system. Key structural attributes include:
- Dihydrobenzothiazole moiety: A partially saturated thiazole ring (2,3-dihydro configuration) enhances planarity and conjugation compared to fully aromatic benzothiazoles.
- Substituents: A 6-methoxy group and a prop-2-yn-1-yl (propargyl) group at position 3 of the benzothiazole ring. The Z-configuration of the imine bond influences stereoelectronic properties.
Synthesis likely involves coupling 3,4-dimethoxybenzoyl chloride with a dihydrobenzothiazole-derived amine, analogous to methods described for related benzamides . Structural confirmation would employ X-ray crystallography using tools like SHELX or WinGX .
Properties
IUPAC Name |
3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-10-22-15-8-7-14(24-2)12-18(15)27-20(22)21-19(23)13-6-9-16(25-3)17(11-13)26-4/h1,6-9,11-12H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJBYCSZZKKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. The starting materials often include 3,4-dimethoxybenzoic acid and various amine derivatives. The synthetic route may involve the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts such as silver(I) acid.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Chemical Reactions Analysis
3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzothiazole moiety play crucial roles in its reactivity and biological activity. It may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzamide and Benzothiazole Moieties
The target compound’s unique substituents differentiate it from analogs in terms of electronic, steric, and functional properties:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
The propargyl group in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry or further functionalization, unlike the methoxyethyl group in BA94628 .
The Z-configuration of the imine bond may enforce a planar geometry, optimizing π-π stacking interactions in supramolecular assemblies.
Synthetic Flexibility: Analogs like B2–B10 () were synthesized via direct amide coupling, suggesting similar routes for the target compound. The propargyl group could be introduced via alkylation or Sonogashira coupling .
Biological Activity
3,4-Dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a benzamide structure fused with a benzothiazole moiety, which is known for its pharmacological potential. The presence of methoxy groups enhances its chemical reactivity and biological interactions.
Structural Characteristics
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
- Introduction of Methoxy Groups : Methylation reactions using methyl iodide are employed to introduce methoxy substituents.
- Final Coupling : The benzothiazole derivative is coupled with 3,4-dimethoxybenzoic acid under conditions that favor the formation of the desired benzamide.
Research indicates that compounds containing benzothiazole rings exhibit significant biological activities, including:
- Antioxidant Properties : Benzothiazole derivatives have been shown to inhibit oxidative stress markers, potentially protecting against neurodegenerative diseases .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, notably NQO2 (NAD(P)H:quinone oxidoreductase 2). Inhibition studies revealed varying IC50 values depending on structural modifications:
| Compound | IC50 (nM) | Notes |
|---|---|---|
| 3,4-Dimethoxybenzothiazole | 1270 | Moderate inhibitor |
| Methoxybenzothiazole | 846 | Most active in its series |
| Trifluoromethylbenzothiazole | 18400 | Weak inhibitor |
These variations highlight the influence of substituents on biological activity .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of similar benzothiazole derivatives against oxidative damage in cell cultures. Results indicated that compounds with methoxy substitutions significantly reduced cell death and oxidative markers compared to controls .
- Antimicrobial Activity : Another investigation evaluated the antimicrobial efficacy of benzothiazole derivatives. The results showed that certain derivatives exhibited potent activity against various bacterial strains, suggesting potential therapeutic applications.
Potential Applications
Due to its unique structural features and biological activity, 3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide holds promise in several fields:
- Pharmaceutical Development : Its enzyme inhibition properties suggest potential as a lead compound for drug development targeting oxidative stress-related conditions.
- Neuropharmacology : Its ability to penetrate the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
